REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[C:3]([CH3:8])([CH3:7])[C:4]([OH:6])=[O:5].C(Cl)(=O)C(Cl)=O.C(N(CC)CC)C.[CH2:24](O)[CH2:25][CH2:26][CH3:27]>C(Cl)Cl.CN(C=O)C>[CH2:24]([O:5][C:4](=[O:6])[C:3]([CH3:8])([CH3:7])[C:2]([F:10])([F:9])[F:1])[CH2:25][CH2:26][CH3:27]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)O)(C)C)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.85 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
5.36 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
STIRRING
|
Details
|
the residue stirred with hexanes
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to a brown-red oil
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation (10 mbar, 60-80° C. oven temperature)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |